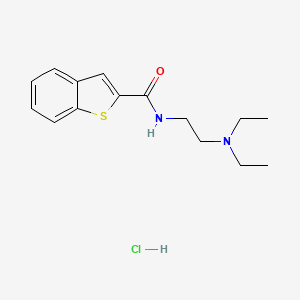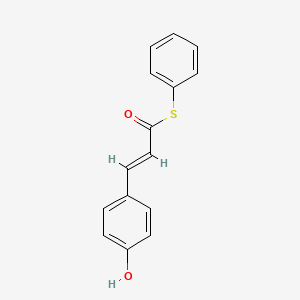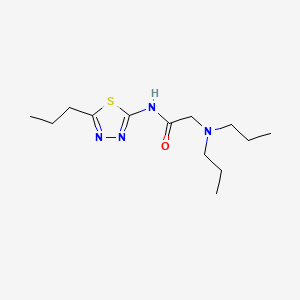
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various industrial applications, particularly in the dyeing and textile industries due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonated azo compound is then aminated to introduce the amino group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Proteins: The azo group can form covalent bonds with amino acid residues in proteins, affecting their function.
Redox Reactions: The compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) which can have various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2-naphthalenesulfonic acid
- 6-Amino-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonic acid sodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical properties and enhances its stability and solubility compared to other similar compounds.
Propriétés
Numéro CAS |
32846-21-2 |
|---|---|
Formule moléculaire |
C23H25N4NaO6S2 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
sodium;6-amino-5-[[2-[cyclohexyl(methyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H26N4O6S2.Na/c1-27(16-7-3-2-4-8-16)34(29,30)21-10-6-5-9-19(21)25-26-23-18(24)12-11-15-13-17(35(31,32)33)14-20(28)22(15)23;/h5-6,9-14,16,28H,2-4,7-8,24H2,1H3,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
AIUGTYAOGJJSTN-UHFFFAOYSA-M |
SMILES canonique |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Description physique |
Pellets or Large Crystals |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


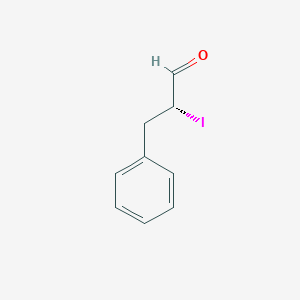
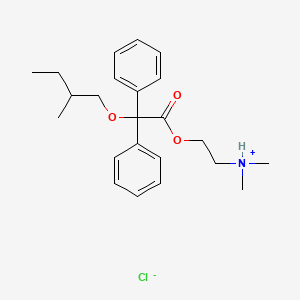

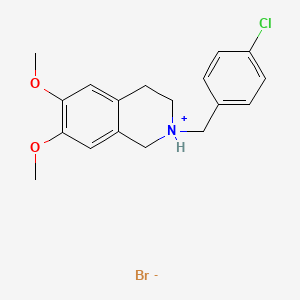
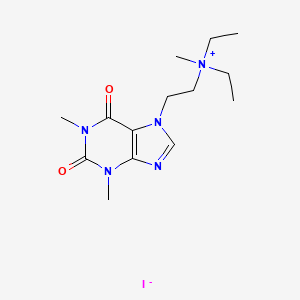
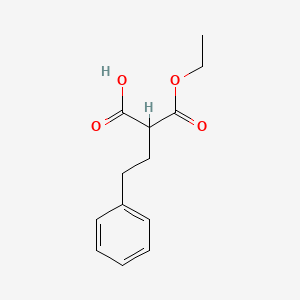

![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
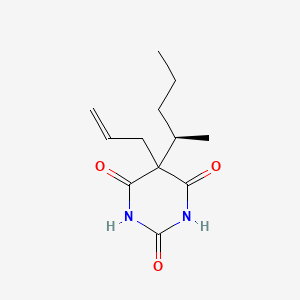
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
